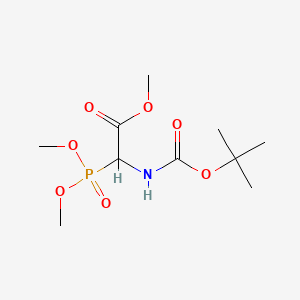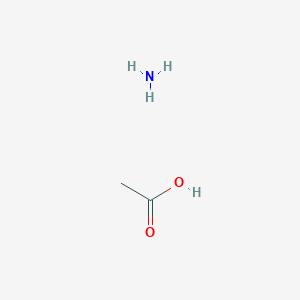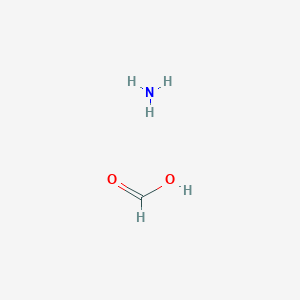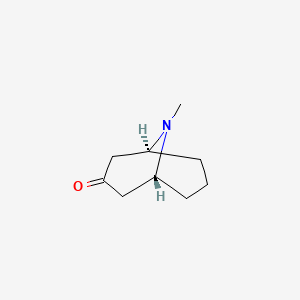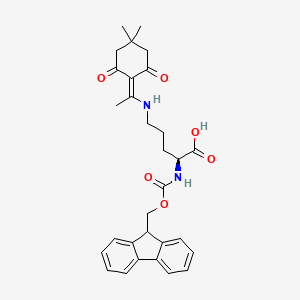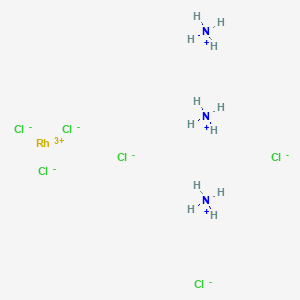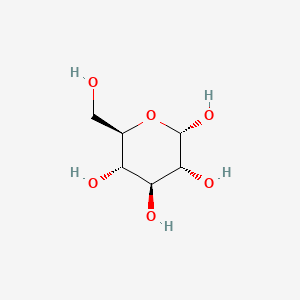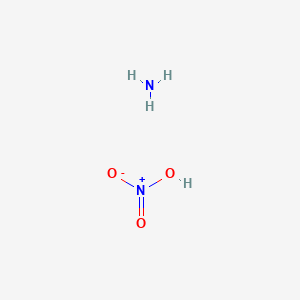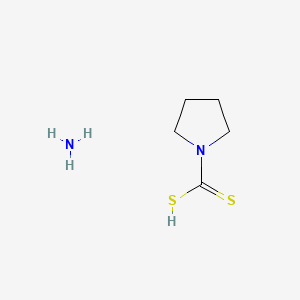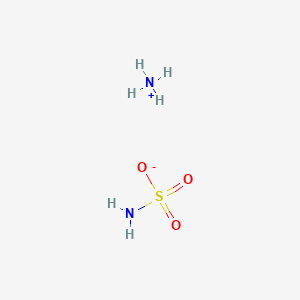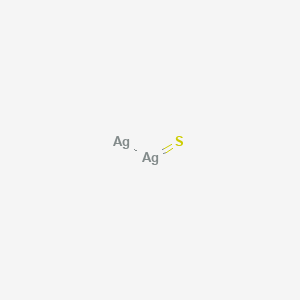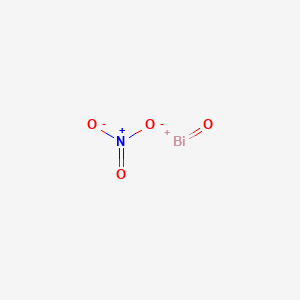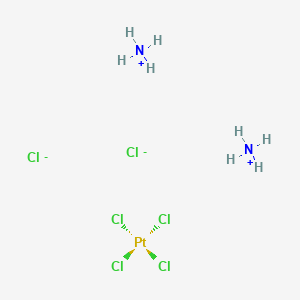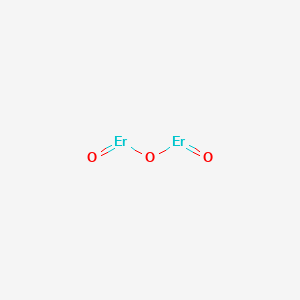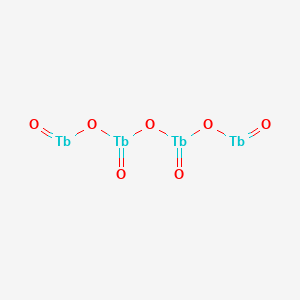
Terbium(III,IV) oxide
Descripción general
Descripción
Terbium(III,IV) oxide, also known as tetraterbium heptaoxide, has the formula Tb4O7 . It is one of the main commercial terbium compounds and is used in the preparation of other terbium compounds . It is a highly insoluble thermally stable Terbium source suitable for glass, optic, and ceramic applications . It acts as a redox catalyst in reactions involving oxygen .
Synthesis Analysis
Terbium(III,IV) oxide is most often produced by ignition of the oxalate or the sulfate in air . The synthesis of terbium(IV) oxide conventionally uses the precipitation approach, but newly designed self-propagation high-temperature synthesis (SHS) provides a high yield of weakly agglomerated nanosized powder of terbium(IV) oxide .Molecular Structure Analysis
Terbium(III,IV) oxide, occasionally called tetraterbium heptaoxide, has the formula Tb4O7 . There is some debate as to whether it is a discrete compound, or simply one phase in an interstitial oxide system .Chemical Reactions Analysis
Terbium(III,IV) oxide loses O2 when heated at high temperatures . In a study, terbium(III) was electrochemically oxidized to terbium(IV) in aqueous carbonate, nitrate, and periodate media .Physical And Chemical Properties Analysis
Terbium(III,IV) oxide is a dark brown-black hygroscopic solid . It is a basic oxide and easily dissolved to dilute acids . It has a molar mass of 747.70 g/mol . At high temperatures, it can liberate oxygen .Aplicaciones Científicas De Investigación
Insulator in Modern Technologies : Terbium IV oxide is used as an insulator in microelectronics, gas detectors, and luminiferous devices due to its mechanical and thermal stability, high dielectric constant, radiation resistance, and variable electrical conductivity. It is also significant in discrete mathematics, biology, and chemistry (Siddiqui et al., 2021).
Magnetic Drug Carriers for Cancer Therapy : Terbium (III) ions have been used to modify magnetic drug carriers, enhancing their applications in targeted anticancer radiotherapy and imaging techniques using various types of radiation (Nieciecka et al., 2022).
Electrogenerated Luminescence : Oxide-bound terbium(III) at an aluminum electrode surface can be excited electrochemically, producing luminescence useful for environmental and clinical trace analysis (Kulmala et al., 1991).
Stabilization Studies : Research has been conducted on the stabilization of terbium(IV) in various solutions, contributing to a better understanding of its chemical behavior and potential applications (Li et al., 1991).
Photoluminescence in Solid State Lighting : Terbium-doped Zinc oxide nano-phosphors show potential for applications in solid-state lighting due to their ability to produce broadband orange-red and white light emissions (Kumar et al., 2014).
Probe in Biochemical Studies : Terbium has been used as a luminescent probe in the study of protein calcium-binding sites, particularly in biological systems where it can replace calcium (Kilhoffer et al., 1980).
Enhancement in Luminescence for Display Applications : Terbium(III) ternary complexes with β-diketone and auxiliary ligands have been studied for enhancing luminescence intensity, indicating their role in light conversion devices for display and lighting systems (Singh et al., 2016).
Safety And Hazards
Propiedades
InChI |
InChI=1S/7O.4Tb | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZVBPNIJCKCMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Tb]O[Tb](=O)O[Tb](=O)O[Tb]=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O7Tb4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027020 | |
| Record name | Terbium(III,IV) oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
747.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Terbium(III,IV) oxide | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



